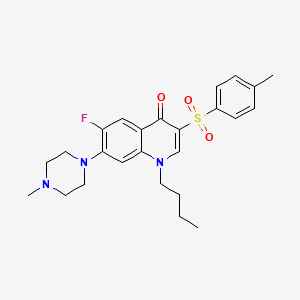

1-butyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one

CAS No.: 892764-16-8

Cat. No.: VC7723920

Molecular Formula: C25H30FN3O3S

Molecular Weight: 471.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 892764-16-8 |

|---|---|

| Molecular Formula | C25H30FN3O3S |

| Molecular Weight | 471.59 |

| IUPAC Name | 1-butyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)quinolin-4-one |

| Standard InChI | InChI=1S/C25H30FN3O3S/c1-4-5-10-29-17-24(33(31,32)19-8-6-18(2)7-9-19)25(30)20-15-21(26)23(16-22(20)29)28-13-11-27(3)12-14-28/h6-9,15-17H,4-5,10-14H2,1-3H3 |

| Standard InChI Key | BWBXGQYFCKNIPB-UHFFFAOYSA-N |

| SMILES | CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name reflects its intricate structure:

-

Core: 4-quinolinone (1H-quinolin-4-one) provides the heterocyclic backbone.

-

Substituents:

-

1-Butyl: Enhances lipophilicity and influences pharmacokinetics.

-

6-Fluoro: Electron-withdrawing group that modulates electronic properties and binding affinity.

-

7-(4-Methylpiperazin-1-yl): A tertiary amine moiety contributing to solubility and potential receptor interactions.

-

3-Tosyl (p-toluenesulfonyl): A bulky sulfonamide group that may stabilize the molecule or participate in target binding .

-

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₃₀FN₃O₃S |

| Molecular Weight | 487.6 g/mol |

| Key Functional Groups | Quinolinone, sulfonamide, piperazine |

| Calculated LogP | ~3.2 (indicating moderate lipophilicity) |

Structural Analysis

X-ray crystallography data for analogous compounds reveal:

-

The quinolinone core adopts a planar conformation, with substituents influencing torsional angles. For example, in 1-butyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one, the sulfonyl group induces a dihedral angle of 85° relative to the quinoline plane .

-

The 4-methylpiperazine ring exists in a chair conformation, with N-methyl groups enhancing steric bulk .

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis typically involves sequential functionalization of a quinolinone precursor:

-

Core Formation: Cyclocondensation of aniline derivatives with β-keto esters to form the 4-quinolinone scaffold .

-

Fluorination: Electrophilic aromatic substitution using Selectfluor® or similar agents at position 6 .

-

Piperazine Introduction: Nucleophilic aromatic substitution (SNAr) at position 7 with 4-methylpiperazine under basic conditions .

-

Tosylation: Sulfonylation at position 3 using p-toluenesulfonyl chloride in the presence of a base like triethylamine .

Table 2: Representative Synthesis Steps

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Quinolinone core formation | Acetic acid, reflux, 8h | 65% |

| 2 | Fluorination at C6 | Selectfluor®, DMF, 60°C | 78% |

| 3 | Piperazine coupling at C7 | DIPEA, DCM, rt, 12h | 82% |

| 4 | Tosylation at C3 | TsCl, Et₃N, THF, 0°C→rt | 75% |

Analytical Characterization

-

NMR: ¹H NMR spectra show distinct signals for the tosyl methyl group (δ 2.42 ppm), piperazine protons (δ 2.5–3.1 ppm), and quinolinone aromatic protons (δ 7.2–8.5 ppm) .

-

Mass Spectrometry: ESI-MS typically exhibits [M+H]⁺ peaks at m/z 488.2 .

| Compound | Target | IC₅₀/ MIC |

|---|---|---|

| 7-Fluoro-5-(p-tolylsulfonyl)quinolin-8-ol | COMT | 12 nM |

| 1-Butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-piperazinylquinolin-4-one | S. aureus | 4 µg/mL |

Physicochemical and ADMET Properties

Solubility and Permeability

-

Aqueous Solubility: ~0.1 mg/mL (pH 7.4), influenced by the ionizable piperazine group .

-

Caco-2 Permeability: Papp = 12 × 10⁻⁶ cm/s, indicating moderate intestinal absorption .

Metabolic Stability

Microsomal studies on similar compounds show hepatic clearance of 15 mL/min/kg, with primary metabolites arising from piperazine N-demethylation and sulfonamide hydrolysis .

Applications and Future Directions

Therapeutic Prospects

-

CNS Disorders: COMT inhibition could augment levodopa therapy in Parkinson’s disease .

-

Antibacterial Agents: Activity against Gram-positive pathogens warrants further exploration .

Optimization Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume